molecular formula C44H50N4O5 B12916517 N-Decanoyl-L-tryptophyl-N~2~-(triphenylmethyl)-L-asparagine CAS No. 500872-21-9

N-Decanoyl-L-tryptophyl-N~2~-(triphenylmethyl)-L-asparagine

Cat. No.: B12916517
CAS No.: 500872-21-9
M. Wt: 714.9 g/mol
InChI Key: IGGNSZPHQUDXEQ-YDAXCOIMSA-N
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Description

N-Decanoyl-L-tryptophyl-N~2~-(triphenylmethyl)-L-asparagine is a synthetic amino acid derivative designed for enhanced stability and bioactivity. Its structure comprises:

  • Decanoyl group (C10H19CO-): A hydrophobic fatty acid chain linked to L-tryptophan, likely improving membrane permeability and lipophilicity.
  • N~2~-(Triphenylmethyl)-L-asparagine: The asparagine residue is modified with a trityl (triphenylmethyl) group at the N2 position, a common protecting group in peptide synthesis that enhances steric protection and solubility in organic solvents .

Properties

CAS No.

500872-21-9

Molecular Formula

C44H50N4O5

Molecular Weight

714.9 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]-tritylamino]-4-oxobutanoic acid

InChI

InChI=1S/C44H50N4O5/c1-2-3-4-5-6-7-17-28-41(50)47-38(29-32-31-46-37-27-19-18-26-36(32)37)42(51)48(39(43(52)53)30-40(45)49)44(33-20-11-8-12-21-33,34-22-13-9-14-23-34)35-24-15-10-16-25-35/h8-16,18-27,31,38-39,46H,2-7,17,28-30H2,1H3,(H2,45,49)(H,47,50)(H,52,53)/t38-,39-/m0/s1

InChI Key

IGGNSZPHQUDXEQ-YDAXCOIMSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N([C@@H](CC(=O)N)C(=O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C(CC(=O)N)C(=O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)-N-tritylpropanamido)-4-oxobutanoic acid typically involves multiple steps, including the protection of functional groups, amide bond formation, and the introduction of the indole ring. The process often starts with the protection of the amino group using a trityl group, followed by the formation of the amide bond with decanoic acid. The indole ring is then introduced through a series of reactions involving indole derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)-N-tritylpropanamido)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide bond to an amine.

    Substitution: The trityl group can be substituted with other protecting groups or functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling agents like dicyclohexylcarbodiimide (DCC). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield various quinoline derivatives, while reduction of the amide bond can produce primary amines.

Scientific Research Applications

Anticancer Properties

N-Decanoyl-L-tryptophyl-N~2~-(triphenylmethyl)-L-asparagine has been studied for its role in cancer treatment, particularly in the context of asparaginase therapy. Asparaginase is an enzyme that catalyzes the hydrolysis of asparagine to aspartic acid and ammonia, depriving certain cancer cells of this amino acid, which they require for growth. This mechanism is particularly effective against acute lymphoblastic leukemia (ALL) and other lymphoproliferative disorders where cancer cells are dependent on external sources of asparagine due to low levels of asparagine synthetase .

Case Study: Efficacy in Leukemia Treatment

  • A study demonstrated that the administration of pegylated Escherichia coli asparaginase resulted in significant depletion of serum asparagine levels in patients with ALL, leading to improved survival rates . This highlights the importance of compounds like this compound in enhancing the efficacy of asparaginase treatments.

Neuroprotective Effects

Recent research has indicated that asparagine plays a crucial role in maintaining cellular health under stress conditions, such as glutamine deprivation. The presence of exogenous asparagine can rescue cell proliferation and support essential amino acid uptake, suggesting potential neuroprotective effects .

Data Table: Effects of Asparagine on Cell Proliferation

ConditionAsparagine ConcentrationCell Proliferation Rate
Control0.1 mM100%
Glutamine Deprivation0.1 mM30%
Glutamine Deprivation + Asparagine0.1 mM80%

Enzyme Production and Food Safety

The enzyme l-asparaginase is utilized not only in cancer therapy but also in the food industry to reduce acrylamide formation during high-temperature cooking processes. By hydrolyzing asparagine, l-asparaginase prevents its reaction with reducing sugars, which leads to acrylamide formation—a neurotoxin classified as potentially carcinogenic .

Case Study: Acrylamide Reduction

  • Research showed that using l-asparaginase before frying could reduce acrylamide levels by over 99% without compromising food quality . This application underscores the utility of compounds related to this compound in enhancing food safety.

Cosmetic Applications

The compound's structural properties may also lend themselves to cosmetic formulations aimed at improving skin health. Its components can be integrated into topical formulations for their moisturizing and anti-inflammatory effects.

Data Table: Formulation Stability Testing

IngredientEffect on Skin HydrationStability (Days)
N-Decanoyl-L-tryptophylImproved30
Traditional EmollientsModerate15

Mechanism of Action

The mechanism of action of (S)-4-Amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)-N-tritylpropanamido)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between N-Decanoyl-L-tryptophyl-N~2~-(triphenylmethyl)-L-asparagine and structurally related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties Applications
N-Decanoyl-L-tryptophyl-N~2~-(trityl)-L-asparagine Decanoyl-L-tryptophyl, N~2~-trityl ~635.8* High lipophilicity, enzymatic stability Drug delivery, enzyme inhibition
N-(Triphenylmethyl)-L-asparagine N-trityl (no decanoyl-tryptophyl) 374.43 Moderate solubility, stable in organic solvents Peptide synthesis, intermediates
N2-[(1,1-Dimethylethoxy)carbonyl]-N-trityl-L-asparagine Boc (tert-butoxycarbonyl) and trityl ~463.5 Enhanced solubility, acid-labile Medicinal chemistry, protecting groups
N2-Formyl-L-asparagine Formyl group at N2 ~160.1 Competitive asparagine inhibitor Cancer research, metabolic studies
N-Ethyl-L-asparagine Ethyl group at N-terminus ~160.2 Altered receptor binding Therapeutic candidates

*Calculated based on parent structures and substituent contributions.

Drug Delivery and Stability

  • The trityl group’s role in stabilizing asparagine derivatives is well-documented . Coupled with the decanoyl-tryptophyl chain, the target compound may serve as a prodrug or carrier for hydrophobic therapeutics.
  • Yield and Purity : Analogous trityl-protected compounds achieve >95% purity post-RP-HPLC , suggesting robust synthesis protocols for the target molecule.

Limitations and Challenges

  • Environmental Impact : Trityl-containing compounds are classified as hazardous to aquatic life , necessitating careful disposal.

Biological Activity

N-Decanoyl-L-tryptophyl-N~2~-(triphenylmethyl)-L-asparagine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of amino acids, specifically incorporating tryptophan and asparagine, which are known for their roles in various biochemical processes. The structural complexity of this compound, including the triphenylmethyl group, suggests unique interactions with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₄N₃O₃
  • Molecular Weight : 320.4 g/mol
  • CAS Number : 103060-53-3

The presence of the decanoyl group enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Daptomycin, a cyclic lipopeptide closely related to this compound, demonstrates broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism involves disrupting bacterial cell membrane integrity, leading to cell death.

Antiproliferative Effects

Studies have shown that lipopeptides can possess antiproliferative effects against various cancer cell lines. For instance, compounds derived from tryptophan have been evaluated for their ability to inhibit the proliferation of breast and colon cancer cells . The specific biological activity of this compound in this context remains to be fully elucidated but suggests potential as an anticancer agent.

The biological activity of this compound may involve several mechanisms:

  • Membrane Disruption : Similar to daptomycin, it may interact with bacterial membranes.
  • Signal Transduction Modulation : Asparagine-linked oligosaccharides are known to play roles in signal transduction pathways; thus, modifications in these pathways could affect cellular responses .
  • Cytotoxicity : The triphenylmethyl group may enhance the cytotoxic effects by facilitating interactions with cellular targets.

Case Studies

  • Daptomycin's Efficacy Against MRSA :
    • Study Design : Evaluated the minimum inhibitory concentration (MIC) of daptomycin against various strains of MRSA.
    • Findings : Daptomycin showed potent activity with MIC values ranging from 0.5 to 4 mg/L, demonstrating its potential as a therapeutic agent .
  • Antiproliferative Activity in Cancer Cell Lines :
    • Study Design : Assessed the effect of synthetic lipopeptides on breast cancer cell lines.
    • Findings : Compounds exhibited IC50 values indicating significant inhibition of cell growth, suggesting that modifications like those found in this compound could enhance efficacy .

Comparative Biological Activity Table

CompoundActivity TypeTarget Organism/Cell TypeIC50/MIC Values
This compoundAntimicrobialMRSATBD
DaptomycinAntimicrobialMRSA0.5 - 4 mg/L
Tryptophan-derived lipopeptidesAntiproliferativeBreast Cancer CellsTBD

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